![molecular formula C12H12N4O2S B2497924 6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1797322-20-3](/img/structure/B2497924.png)
6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of compounds related to 6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves multi-step processes starting from pyridine and pyrimidine derivatives or multicomponent synthesis. Different synthetic routes have been explored, including the Vilsmeier reaction, and are characterized by their efficiency and the ability to introduce a wide range of functional groups into the pyrido[4,3-d]pyrimidine core (Elattar & Mert, 2016).
Molecular Structure Analysis
Structural analysis of pyrido[4,3-d]pyrimidine derivatives has shown that these compounds can exhibit planar configurations and engage in extensive hydrogen bonding, which is crucial for their potential applications in creating supramolecular assemblies. Crystallographic studies have provided insights into the conformational preferences and intermolecular interactions of these molecules (Akkurt et al., 2015).
Chemical Reactions and Properties
Pyrido[4,3-d]pyrimidines undergo various chemical reactions, including cycloadditions, condensations, and transformations that enable the synthesis of a wide range of derivatives. These reactions are influenced by the substituents on the pyridine and pyrimidine rings and can be tailored to achieve specific chemical properties (Girreser et al., 2004).
Physical Properties Analysis
The physical properties of pyrido[4,3-d]pyrimidine derivatives are significantly influenced by their molecular structure. The planarity of the fused ring system and the presence of various substituents affect their boiling points, melting points, and solubility, which are critical parameters for their potential applications in material science and supramolecular chemistry.
Chemical Properties Analysis
The chemical properties of this compound derivatives, such as reactivity, stability, and hydrogen bonding capabilities, are crucial for their application in developing novel supramolecular structures. Their ability to form diverse hydrogen-bonded networks makes them suitable candidates for creating novel materials with specific functions (Fonari et al., 2004).
科学的研究の応用
Synthetic Chemistry and Methodologies
Pyrido[4,3-d]pyrimidines, including structures similar to "6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine," are pivotal in synthetic chemistry for constructing complex molecules. Elattar and Mert (2016) reviewed the structural features, reactions, and synthetic methodologies of pyrido[4,3-d]pyrimidines, showcasing their utility as starting materials for multi-step syntheses, particularly for tetrahydropteroic acid derivatives. The review emphasized diverse methodologies for crafting the pyrido[4,3-d]pyrimidine moiety from pyridine and pyrimidine derivatives or multicomponent synthesis, underlining the mechanistic pathways and biological applications of these compounds (Elattar & Mert, 2016).
Biological and Pharmacological Applications
The biological and pharmacological landscapes have been significantly enriched by compounds based on the pyrido[4,3-d]pyrimidine framework. Research has identified these compounds' roles in antiviral, antibacterial, and anticancer activities. For instance, Nasr and Gineinah (2002) synthesized a series of pyrimido[5′, 4′:5, 6]pyrido[2, 3‐d]pyrimidine derivatives, exploring different synthetic strategies. These compounds were investigated as antiviral agents against herpes simplex virus (HSV), with some showing promising activities. This study highlights the potential of pyrido[4,3-d]pyrimidine derivatives in developing new antiviral agents (Nasr & Gineinah, 2002).
Supramolecular Chemistry and Materials Science
The versatility of pyrido[4,3-d]pyrimidine derivatives extends into supramolecular chemistry and materials science, where their ability to form complex structures with potential applications in molecular electronics and photonics is of interest. Fonari et al. (2004) investigated two novel pyrimidine derivatives as suitable ligands for co-crystallization with diaza-18-crown-6, leading to the formation of 2D and 3D networks through extensive hydrogen-bonding interactions. This work exemplifies the utility of pyrido[4,3-d]pyrimidine derivatives in constructing supramolecular architectures with potential applications in sensing, catalysis, and electronic materials (Fonari et al., 2004).
作用機序
Target of Action
The primary targets of 6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine are protein kinases . These enzymes play a crucial role in controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
this compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition results in the disruption of cellular processes such as cell growth and metabolism, leading to potential anticancer effects .
Biochemical Pathways
The compound affects the protein kinase pathways, which are essential for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The inhibition of these pathways by this compound can lead to downstream effects that disrupt the normal functioning of cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of protein kinases, leading to disruption of cell growth, differentiation, migration, and metabolism . This can result in the inhibition of cancer cell proliferation .
特性
IUPAC Name |
6-pyridin-3-ylsulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c17-19(18,11-2-1-4-13-7-11)16-5-3-12-10(8-16)6-14-9-15-12/h1-2,4,6-7,9H,3,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPIUQWYKNATOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

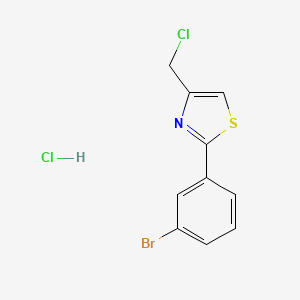
![N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2497843.png)
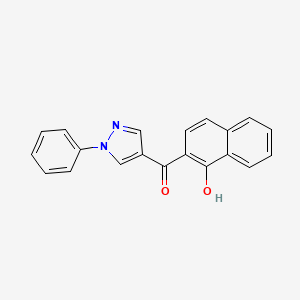
![(2Z)-7-(diethylamino)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2497848.png)



![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2497858.png)
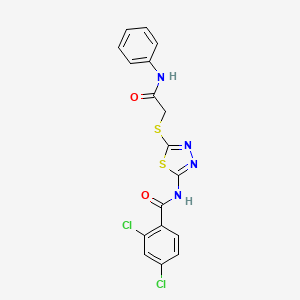
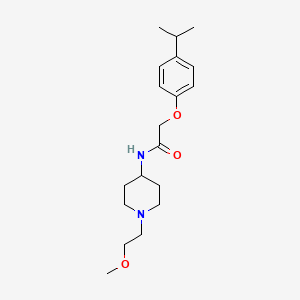
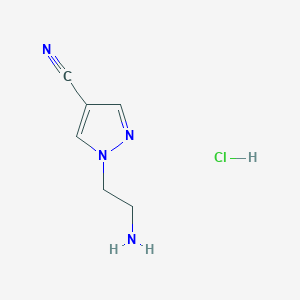
![[1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2497862.png)
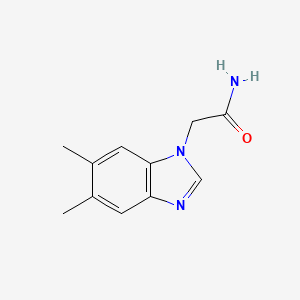
![(E)-methyl 2-(6-methoxy-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2497864.png)